6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
6-METHYL-4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex heterocyclic compound that features a pyranoquinoline core with a thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a quinoline precursor, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as L-proline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-METHYL-4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 6-METHYL-4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Quinoline Derivatives: Compounds like chloroquine and quinine, which contain quinoline cores, are well-known for their antimalarial activity.
Uniqueness
6-METHYL-4-(THIOPHEN-3-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is unique due to its combined thiophene and pyranoquinoline structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C17H13NO3S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-methyl-4-thiophen-3-yl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C17H13NO3S/c1-18-13-5-3-2-4-11(13)16-15(17(18)20)12(8-14(19)21-16)10-6-7-22-9-10/h2-7,9,12H,8H2,1H3 |
InChI Key |
KBHWAKLTNNXQAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CSC=C4 |
Origin of Product |
United States |
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